6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to 6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine have been extensively studied. These compounds are synthesized through various methods, including nucleophilic substitution and cyclization reactions, to obtain stable compounds with potential biological activities. The structural confirmation of these derivatives employs techniques such as NMR, IR, MS, and single crystal X-ray diffraction, indicating the comprehensive approach taken to understand their chemical properties (Schmidt, 2002; Chen & Shi, 2008).
Biological Activity
The biological activities of these derivatives have been a significant focus of research. Some compounds exhibit moderate to weak fungicidal and insecticidal activities, highlighting the potential for development into agricultural chemicals. Furthermore, certain derivatives show promise as antifungal agents, with studies revealing their effectiveness against various types of fungi, including Aspergillus terreus and Aspergillus niger. This suggests a potential for these compounds to be developed into new antifungal medications or agricultural fungicides (Chen & Shi, 2008; Jafar et al., 2017).
Antimicrobial and Antitumor Activities
Further studies have been conducted on the antimicrobial and antitumor activities of related compounds. These studies have synthesized novel derivatives through various chemical reactions and evaluated their biological activities against a range of bacterial and fungal strains, as well as cancer cell lines. The results indicate that certain derivatives possess significant antibacterial and antifungal activities, as well as potential antitumor properties, which could be explored further for therapeutic applications (Mittal et al., 2011; Gao et al., 2015).
Future Directions
While specific future directions for “6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine” are not mentioned in the literature, indole derivatives, which share a similar structure, have been suggested to have diverse biological activities and immense potential for exploration for new therapeutic possibilities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Properties
IUPAC Name |
6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-12-7-13(16-8-15-12)17-11-5-9-3-1-2-4-10(9)6-11/h1-4,7-8,11H,5-6H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEKTKKCISONIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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